Home > Products > Screening Compounds P45321 > Deltorphin 2 (TFA)
Deltorphin 2 (TFA) -

Deltorphin 2 (TFA)

Catalog Number: EVT-8278852
CAS Number:
Molecular Formula: C40H55F3N8O12
Molecular Weight: 896.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Deltorphin 2 (TFA), also known as [D-Ala2]deltorphin II, is a potent peptide that selectively acts as an agonist for the delta opioid receptor. It is derived from the naturally occurring enkephalins and is characterized by its high affinity for the delta opioid receptor, making it a subject of interest in pharmacological research. Deltorphin 2 (TFA) has been studied for its potential therapeutic applications, particularly in pain management and the modulation of various physiological processes.

Source and Classification

Deltorphin 2 (TFA) is classified under peptide agonists and belongs to the family of endogenous opioid peptides. It is synthesized from a sequence of amino acids that includes modifications to enhance its biological activity and receptor selectivity. The compound is typically synthesized using solid-phase peptide synthesis techniques, which allow for precise control over the sequence and modifications of the peptide.

Synthesis Analysis

Methods

The synthesis of Deltorphin 2 (TFA) commonly employs Fmoc-based solid-phase peptide synthesis. This method involves the following steps:

  1. Resin Preparation: The C-terminal amino acid is attached to a solid support resin.
  2. Amino Acid Coupling: Protected amino acids are added sequentially to the growing peptide chain through coupling reactions.
  3. Deprotection: After each coupling step, protective groups are removed to allow for further reactions.
  4. Cleavage: Once the full peptide sequence is assembled, it is cleaved from the resin and purified.

The incorporation of specific amino acids, such as D-Alanine at position two, enhances binding affinity to the delta opioid receptor. The synthesis can also involve variations such as halogen substitutions on phenylalanine residues to modulate receptor interactions and pharmacokinetic properties .

Technical Details

The synthesis process often includes:

  • Use of Fmoc (9-fluorenylmethoxycarbonyl) chemistry for protecting amino groups.
  • Incorporation of specific fluorinated or halogenated amino acids to increase hydrophobicity and receptor selectivity.
  • Purification techniques such as high-performance liquid chromatography to ensure high purity of the final product .
Molecular Structure Analysis

Structure

Deltorphin 2 (TFA) has a specific amino acid sequence: Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂. Its molecular structure consists of a cyclic conformation that stabilizes its interaction with opioid receptors.

Data

  • Molecular Formula: C₁₃H₁₈N₄O₄S
  • Molecular Weight: Approximately 286.36 g/mol
  • Structural Features: The presence of a D-Alanine residue significantly contributes to its selectivity towards delta opioid receptors.
Chemical Reactions Analysis

Deltorphin 2 (TFA) undergoes various chemical reactions primarily related to its binding interactions with opioid receptors. These reactions include:

  • Ligand-Receptor Binding: Deltorphin 2 (TFA) exhibits high affinity binding to delta opioid receptors, which can be quantified using radioligand binding assays.
  • Conformational Changes: Upon binding, conformational changes in both the receptor and the ligand occur, facilitating downstream signaling pathways associated with pain modulation and other physiological effects .
Mechanism of Action

Deltorphin 2 (TFA) acts primarily through:

  1. Receptor Activation: It binds to delta opioid receptors located in the central nervous system.
  2. Signal Transduction: This binding initiates a cascade of intracellular events leading to analgesic effects.
  3. Modulation of Neurotransmitter Release: The activation results in reduced release of neurotransmitters involved in pain signaling, thus providing analgesia.

The potency of Deltorphin 2 (TFA) is reflected in its IC50 value, which indicates effective receptor activation at low concentrations (approximately 0.41 nM) .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder or crystalline substance.
  • Solubility: Soluble in aqueous solutions at physiological pH levels.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with various biological substrates, influencing its pharmacological profile.

Relevant analyses include mass spectrometry for molecular weight confirmation and amino acid analysis for sequence verification .

Applications

Deltorphin 2 (TFA) has several scientific applications:

  • Pain Management Research: Investigated for its potential use in developing analgesics with fewer side effects compared to traditional opioids.
  • Neuroscience Studies: Used to study opioid receptor signaling pathways and their implications in various neurological conditions.
  • Pharmacological Investigations: Explored for its role in modulating mood disorders and other conditions influenced by the opioid system.
δ-Opioid Receptor Pharmacology of Deltorphin 2 (Trifluoroacetate Salt)

Molecular Mechanisms of δ-Opioid Receptor Agonism

Deltorphin 2 (specifically [D-Alanine²]-Deltorphin II in its trifluoroacetate salt form) functions as a highly potent and efficacious agonist at the delta opioid receptor. This heptapeptide, originally isolated from the skin secretions of the amphibian Phyllomedusa bicolor, exhibits full agonist activity in G-protein functional assays. Research using [[35]S]Guanosine-5'-O-(γ-thio)-triphosphate ([35S]GTPγS) binding assays in Chinese hamster ovary cells expressing human delta opioid receptors demonstrates that Deltorphin 2 dose-dependently activates Gαi/o proteins, a hallmark of delta opioid receptor signaling. The peptide stimulates guanine nucleotide exchange with an half-maximal effective concentration value approximately 57 nM, confirming its potent agonist properties. This activation initiates downstream signaling cascades, including inhibition of adenylate cyclase, modulation of ion channel activity (particularly potassium and calcium channels), and subsequent regulation of neuronal excitability and neurotransmitter release. The molecular mechanism involves Deltorphin 2 binding within the orthosteric pocket of the delta opioid receptor, stabilizing an active receptor conformation that facilitates coupling to intracellular G-proteins [1] [2] [7].

Selectivity Profiling Against μ- and κ-Opioid Receptors

A defining pharmacological characteristic of Deltorphin 2 is its exceptional selectivity for delta opioid receptors over other opioid receptor subtypes. Comprehensive radioligand binding assays reveal a profound binding preference, with affinity at the delta opioid receptor (Ki ≈ 0.34 nM) exceeding its affinity for mu opioid receptors by more than 3,000-fold (Ki > 1000 nM) and kappa opioid receptors by a similar magnitude. This selectivity profile positions Deltorphin 2 as one of the most delta opioid receptor-selective natural peptides known [1] [7].

The structural basis for this pronounced selectivity resides primarily in its conserved N-terminal sequence (Tyrosine-D-Alanine-Phenylalanine) and specific C-terminal modifications. While the N-terminal motif is shared with mu-opioid selective peptides like dermorphin, the unique C-terminal sequence -Glutamic acid-Valine-Valine-Glycine-amide in Deltorphin 2 confers its delta opioid receptor selectivity. This selectivity is further enhanced in modified analogues where Valine⁵-Valine⁶ is substituted with Isoleucine⁵-Isoleucine⁶, increasing hydrophobicity and improving delta opioid receptor interactions. The molecular determinants involve favorable interactions between these C-terminal residues and distinct regions within the delta opioid receptor binding pocket that are less conserved in mu and kappa opioid receptors [1] [7].

Table 1: Binding Affinity Profile of Deltorphin 2 and Analogues at Opioid Receptors

Peptide SequenceReceptor Binding Affinity (Ki, nM)Selectivity Ratio
δ (DOR)μ (MOR)κ (KOR)MOR/DORKOR/DOR
Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂ (Deltorphin II)0.34 ± 0.05>1000>1000>2940>2940
Tyr-D-Ala-(pI)Phe-Glu-Ile-Ile-Gly-NH₂ (GATE3-8)0.76>1000>1000>1315>1315

Allosteric Modulation and Conformational Dynamics in Receptor Binding

Deltorphin 2 engages the delta opioid receptor through orthosteric binding; however, evidence suggests its interaction influences allosteric networks within the receptor, modulating conformational dynamics critical for signaling efficacy. Investigations using halogenated Deltorphin 2 analogues reveal a linear correlation between halogen size (Fluorine < Chlorine < Bromine < Iodine) at the para position of Phenylalanine³ and binding affinity, suggesting a potential role for weak halogen bonding or steric interactions within the binding pocket that may modulate receptor conformation. The increased atomic radius of heavier halogens enhances affinity, indicating engagement with a specific subpocket sensitive to steric and electronic properties [1].

Furthermore, the delta opioid receptor possesses a conserved sodium ion binding site, a key allosteric modulator controlling basal activity and signaling bias. While direct evidence for Deltorphin 2 interaction with this sodium site is limited, studies on structurally modified delta opioid receptor ligands demonstrate that engagement near or with this allosteric site profoundly influences efficacy, potentially converting antagonists into partial or full agonists. Molecular dynamics suggest that Deltorphin 2 binding stabilizes conformational changes propagating from the orthosteric site towards this allosteric sodium pocket and intracellular transducer coupling sites. This stabilization facilitates a specific active receptor state preferential for G-protein coupling over β-arrestin recruitment, although Deltorphin 2's precise impact on signaling bias requires further elucidation [1] [3] [5].

Comparative Efficacy with Endogenous Opioid Peptides

Deltorphin 2 exhibits significantly higher potency and selectivity for the delta opioid receptor compared to endogenous mammalian opioid peptides. In [[35S]GTPγS] functional assays, Deltorphin 2 demonstrates full agonist efficacy similar to the endogenous enkephalins and the synthetic standard delta opioid receptor agonist, [D-Pen², D-Pen⁵]enkephalin. However, its potency (ED₅₀ ≈ 57 nM) is approximately 18-fold lower than [D-Pen², D-Pen⁵]enkephalin (ED₅₀ ≈ 3 nM) but remains significantly higher than typical endogenous enkephalins like Met-enkephalin and Leu-enkephalin under comparable assay conditions. This enhanced potency is primarily attributed to the D-Alanine² residue, conferring resistance to enzymatic degradation by aminopeptidases, and the optimized C-terminal sequence promoting stable interaction with the delta opioid receptor binding pocket [1] [7].

The intrinsic efficacy of Deltorphin 2 for G-protein activation at the delta opioid receptor is comparable to that of endogenous peptides, acting as a full agonist. However, its binding affinity surpasses that of enkephalins, leading to a higher receptor occupancy at lower concentrations and consequently, greater functional responses in systems expressing moderate receptor levels. This combination of high affinity, metabolic stability, and full intrinsic efficacy makes Deltorphin 2 a superior pharmacological tool over endogenous peptides for studying specific delta opioid receptor functions both in vitro and in vivo [1] [2] [7].

Table 2: Comparison of Deltorphin 2 with Endogenous and Standard Synthetic Delta Opioid Receptor Agonists

LigandOrigin/TypeBinding Affinity (DOR Ki, nM)[35S]GTPγS EC₅₀/ED₅₀ (nM)Relative Efficacy (% Emax)Key Differentiating Features
Deltorphin 2 (TFA)Amphibian peptide0.34 ± 0.05~57100 (Full agonist)Exceptional DOR selectivity; Enzymatic stability (D-Ala²); High affinity
Met-EnkephalinEndogenous peptide~1.5 - 5.0~50 - 200100Susceptible to rapid enzymatic degradation; Lower affinity; Less selective
Leu-EnkephalinEndogenous peptide~3.0 - 8.0~80 - 300100Susceptible to rapid enzymatic degradation; Lower affinity; Less selective
[D-Pen², D-Pen⁵]enkephalinSynthetic peptide~1.0 - 4.0~3100High potency; Conformationally constrained; Used as standard DOR agonist

Properties

Product Name

Deltorphin 2 (TFA)

IUPAC Name

(4S)-4-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C40H55F3N8O12

Molecular Weight

896.9 g/mol

InChI

InChI=1S/C38H54N8O10.C2HF3O2/c1-20(2)31(37(55)41-19-29(40)48)46-38(56)32(21(3)4)45-35(53)27(15-16-30(49)50)43-36(54)28(18-23-9-7-6-8-10-23)44-33(51)22(5)42-34(52)26(39)17-24-11-13-25(47)14-12-24;3-2(4,5)1(6)7/h6-14,20-22,26-28,31-32,47H,15-19,39H2,1-5H3,(H2,40,48)(H,41,55)(H,42,52)(H,43,54)(H,44,51)(H,45,53)(H,46,56)(H,49,50);(H,6,7)/t22-,26+,27+,28+,31+,32+;/m1./s1

InChI Key

HCWNUZKKWMPYQE-CEULVJOSSA-N

SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.